2-Cyclopropoxy-1-ethyl-3-fluorobenzene CAS number search
2-Cyclopropoxy-1-ethyl-3-fluorobenzene CAS number search
An In-Depth Technical Guide to 2-Cyclopropoxy-1-ethyl-3-fluorobenzene: A Novel Moiety for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene, a novel chemical entity with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly available, suggesting its novelty, this document extrapolates from established chemical principles and data on analogous structures to present its anticipated physicochemical properties, a robust synthetic strategy, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this promising molecule.
Introduction: The Emergence of a Privileged Structural Motif
The strategic incorporation of fluorine atoms and cyclopropyl groups into drug candidates is a well-established strategy in modern medicinal chemistry.[1][2][3] Fluorine, being the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its pKa, metabolic stability, and binding affinity.[2] The cyclopropyl ring, a small, strained carbocycle, is another "privileged" motif known to enhance potency, improve metabolic stability, and fine-tune solubility.[1][4]
2-Cyclopropoxy-1-ethyl-3-fluorobenzene combines these key structural features on a benzene scaffold, suggesting its potential as a valuable building block for novel therapeutics. The unique substitution pattern is anticipated to confer specific conformational constraints and electronic properties that could be exploited in the design of highly selective and potent drug candidates across various therapeutic areas.
Physicochemical Properties: An Estimation
Based on the analysis of structurally related compounds, the following physicochemical properties for 2-Cyclopropoxy-1-ethyl-3-fluorobenzene can be predicted. These values are essential for guiding experimental design, particularly in solubility and formulation studies.
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₁H₁₃FO | As per structure |
| Molecular Weight | 180.22 g/mol | As per structure |
| Boiling Point | ~190-210 °C | Extrapolated from similar substituted benzenes |
| LogP | ~3.5 - 4.0 | Based on the hydrophobicity of the ethyl and cyclopropoxy groups |
| pKa | Not Ionizable | The molecule lacks acidic or basic functional groups |
Synthetic Strategy: A Proposed Route
The synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene can be approached through a multi-step sequence, leveraging well-established synthetic transformations. The proposed pathway prioritizes commercially available starting materials and high-yielding reactions.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Cyclopropoxy-1-ethyl-3-fluorobenzene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-ethoxy-3-fluorobenzene
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Rationale: Nucleophilic aromatic substitution of a fluorine atom with ethoxide is a regioselective and efficient method to introduce the alkoxy group. The fluorine at the 2-position is activated by the adjacent bromine and the other fluorine atom.
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Procedure: To a solution of 1-bromo-2,3-difluorobenzene in ethanol, add sodium ethoxide. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 2-Ethoxy-3-fluorophenylboronic acid
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Rationale: Conversion of the aryl bromide to a boronic acid is a crucial step for the subsequent cross-coupling reaction. This is a standard and reliable transformation.
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Procedure: Dissolve 1-bromo-2-ethoxy-3-fluorobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour. Add trimethyl borate and allow the reaction to warm to room temperature overnight. Acidify the mixture with aqueous HCl and extract with ethyl acetate. Dry the organic layer, filter, and concentrate to obtain the crude boronic acid, which can often be used in the next step without further purification.
Step 3: Synthesis of 2-Ethoxy-1-ethyl-3-fluorobenzene
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Rationale: A Suzuki cross-coupling reaction provides a versatile and high-yielding method for the introduction of the ethyl group.
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Procedure: To a mixture of 2-ethoxy-3-fluorophenylboronic acid, ethyl iodide, and potassium carbonate in a dioxane/water mixture, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Heat the reaction mixture at 90 °C for 12-16 hours. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Step 4: Synthesis of 2-Ethyl-6-fluorophenol
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Rationale: Cleavage of the ethyl ether with boron tribromide is a standard method to deprotect the hydroxyl group, yielding the corresponding phenol.
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Procedure: Dissolve 2-ethoxy-1-ethyl-3-fluorobenzene in dichloromethane and cool to 0 °C. Add a solution of boron tribromide in dichloromethane dropwise. Stir the reaction at room temperature for 2-4 hours. Carefully quench the reaction with water and extract with dichloromethane. Dry the organic layer, filter, and concentrate to yield the phenol.
Step 5: Synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene
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Rationale: A Williamson ether synthesis between the phenol and cyclopropyl bromide is a straightforward and effective method to install the desired cyclopropoxy group.
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Procedure: To a solution of 2-ethyl-6-fluorophenol in DMF, add potassium carbonate and cyclopropyl bromide. Heat the mixture at 80 °C for 8-12 hours. Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography to obtain 2-Cyclopropoxy-1-ethyl-3-fluorobenzene.
Applications in Drug Discovery
The unique combination of a cyclopropoxy, ethyl, and fluoro substituent on the benzene ring makes 2-Cyclopropoxy-1-ethyl-3-fluorobenzene a highly attractive scaffold for medicinal chemistry.
Potential as a Bioisostere
This moiety can serve as a bioisosteric replacement for other commonly used groups in drug molecules. The cyclopropoxy group, for instance, can mimic a methoxy or isopropyl group but with altered metabolic stability and conformational properties.
Use in Fragment-Based Drug Discovery
As a novel fragment, this compound can be screened against a wide range of biological targets. Its defined three-dimensional structure and specific electronic properties make it an ideal candidate for fragment-based screening campaigns to identify initial hits for lead optimization.
Incorporation into Known Pharmacophores
The 2-Cyclopropoxy-1-ethyl-3-fluorophenyl group can be incorporated into existing pharmacophores to explore new chemical space and potentially improve the activity, selectivity, and pharmacokinetic profiles of known drug classes. For example, it could be appended to kinase inhibitors, GPCR modulators, or enzyme inhibitors where a substituted phenyl ring is a key binding element.
Conclusion
While 2-Cyclopropoxy-1-ethyl-3-fluorobenzene is a novel chemical entity without a registered CAS number, its structural motifs are well-precedented in successful drug discovery programs. The synthetic route proposed herein is robust and relies on established chemical transformations, making this compound accessible for further investigation. Its unique combination of fluorine and a cyclopropoxy group offers exciting opportunities for the development of next-generation therapeutics with improved pharmacological profiles. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising molecule.
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